

Application of Tacalcitol in Nail Psoriasis Studies: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **Tacalcitol** in the treatment of nail psoriasis, summarizing key quantitative data from clinical studies and detailing experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of dermatology.

Tacalcitol, a synthetic vitamin D3 analog, has demonstrated efficacy in the management of nail psoriasis, a challenging-to-treat manifestation of psoriasis. It exerts its therapeutic effects by modulating keratinocyte proliferation and differentiation, as well as through its immunomodulatory properties.

Data Presentation: Efficacy of Tacalcitol in Nail Psoriasis

The following tables summarize the quantitative data from key clinical studies investigating the efficacy of **Tacalcitol** as a monotherapy and in combination with a potent corticosteroid.

Table 1: **Tacalcitol** Monotherapy for Nail Psoriasis



Parameter	Study Details	Results
Efficacy Endpoint	Open-label study with 15 patients suffering from both nail bed and nail matrix psoriasis.[1]	After 3 months of treatment, the Nail Psoriasis Severity Index (NAPSI) score dropped by over 50%.[1]
Primary Outcome	Tacalcitol ointment (4 µg/g) was applied nightly under occlusion for 6 months.[1]	After 6 months of treatment, the NAPSI score was approximately 75% lower than at baseline.[1]
Key Observations	Significant improvement was observed in all nail parameters, including onycholysis and subungual hyperkeratosis.[2]	

Table 2: Tacalcitol in Combination Therapy for Nail Psoriasis



Parameter	Study Details	Results
Efficacy Endpoint	A study involving 15 patients with both nail bed and nail matrix psoriasis.[3]	The modified target Nail Psoriasis Severity Index (NAPSI) showed a 50% improvement at 3 months.[1]
Primary Outcome	Patients were treated with a combination of 8% clobetasol-17-propionate in a nail lacquer (weekends) and Tacalcitol ointment under occlusion (remaining days) for 6 months. [3]	The modified target NAPSI fell by an average of 78% from baseline at 6 months (P < 0.0001).[3][4]
Key Observations	The combination therapy was found to be a safe and effective treatment for both nail bed and nail matrix psoriasis. [3] A marked improvement was seen in both nail bed and nail matrix signs.[4]	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation section.

Protocol 1: Tacalcitol Monotherapy for Nail Psoriasis

- 1. Study Design:
- An open-label, single-center clinical trial.[1]
- 2. Patient Population:
- 15 patients with a clinical diagnosis of nail psoriasis affecting both the nail matrix and nail bed.[1]



- 3. Treatment Regimen:
- Investigational Product: Tacalcitol ointment (4 μg/g).[1]
- Application: Patients were instructed to apply the ointment to the affected nails every night.
- Occlusion: The treated nails were covered with cotton gloves overnight to ensure occlusion.
- Duration: The treatment period was 6 months.[1]
- 4. Efficacy Assessment:
- The primary efficacy endpoint was the change in the Nail Psoriasis Severity Index (NAPSI) score from baseline.
- NAPSI assessments were performed at baseline, 3 months, and 6 months.[1]
- The NAPSI score is calculated by dividing the nail into four quadrants and evaluating the presence of psoriatic signs in the nail matrix (e.g., pitting, leukonychia) and nail bed (e.g., onycholysis, subungual hyperkeratosis).[1]
- 5. Safety and Tolerability:
- Adverse events were monitored throughout the study.

Protocol 2: Combination Therapy of Tacalcitol and Clobetasol-17-Propionate

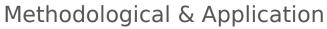
- 1. Study Design:
- An open-label, single-center clinical trial.[3]
- 2. Patient Population:
- 15 patients with a clinical diagnosis of nail psoriasis affecting both the nail matrix and nail bed.[3]



- 3. Treatment Regimen:
- Investigational Products:
 - Tacalcitol ointment.
 - 8% clobetasol-17-propionate in a colorless nail lacquer.[3]
- Application Schedule:
 - Weekends (Saturday and Sunday): Patients applied the 8% clobetasol-17-propionate nail lacquer at bedtime.[3]
 - Weekdays (Monday to Friday): Patients applied **Tacalcitol** ointment to the affected nails under occlusion at bedtime.[3]
- Duration: The total treatment duration was 6 months.[3]
- 4. Efficacy Assessment:
- The primary efficacy endpoint was the percentage reduction in the modified target Nail Psoriasis Severity Index (NAPSI) from baseline.[3]
- NAPSI assessments were conducted at baseline, 3 months, and 6 months.[1][4]
- 5. Safety and Tolerability:
- The safety and tolerability of the combination treatment were assessed throughout the study period.

Mandatory Visualizations Signaling Pathway of Tacalcitol in Psoriasis

Vitamin D analogs like **Tacalcitol** exert their effects in psoriasis by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of gene transcription. This action results in the inhibition of keratinocyte proliferation

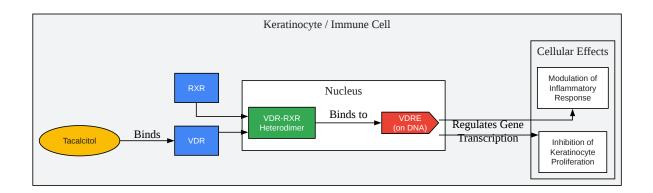




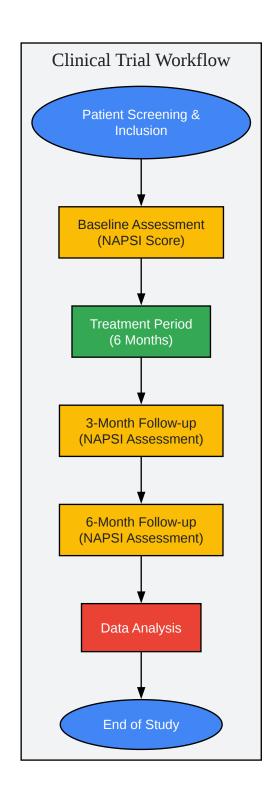


and the modulation of inflammatory responses by affecting various immune cells and cytokine production.









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